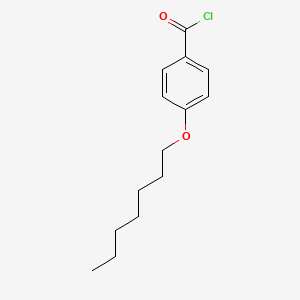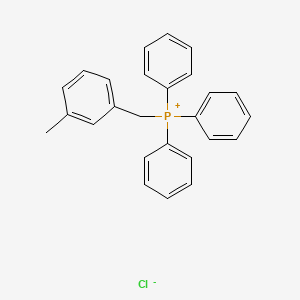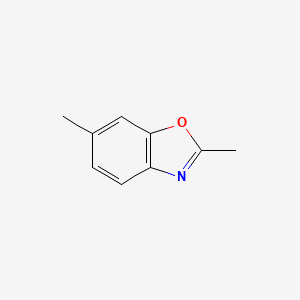
2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione
Overview
Description
2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione is a heterocyclic compound with significant biochemical and pharmacological importance. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. This compound is known for its diverse applications in medicinal chemistry, particularly due to its structural similarity to nucleobases found in DNA and RNA.
Mechanism of Action
Target of Action
It’s known that pyrimidine analogs, which this compound is a part of, have significant biological applications .
Mode of Action
It’s known that pyrimidine analogs can interact with various biological targets .
Biochemical Pathways
Pyrimidine analogs are known to interact with various biological systems .
Result of Action
Some pyrimidine analogs have been shown to have antiviral activity .
Biochemical Analysis
Biochemical Properties
The compound 2-Amino-5-methyl-1H-pyrimidine-4,6-dione plays a significant role in biochemical reactions. It has been reported to be a versatile building block for self-assembly, featuring two recognition sites: DDA (G mimic) and DAA (C mimic), which is capable of forming a linear tape-like supramolecular polymer structure .
Cellular Effects
It has been suggested that this compound can form a highly stable quadruple H-bonding system .
Molecular Mechanism
The molecular mechanism of action of 2-Amino-5-methyl-1H-pyrimidine-4,6-dione involves its ability to form a linear tape-like supramolecular polymer structure. This is achieved through its two recognition sites, which allow it to interact with other biomolecules .
Temporal Effects in Laboratory Settings
It is known that this compound is stable under normal conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-amino-4,6-dichloropyrimidine with methylamine in the presence of a base such as triethylamine . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired pyrimidine derivative.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It readily participates in nucleophilic substitution reactions, especially at the amino group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products: The major products formed from these reactions include N-oxides, dihydropyrimidines, and various substituted pyrimidine derivatives .
Scientific Research Applications
2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and as a probe for nucleic acid interactions.
Medicine: It has potential therapeutic applications, including as an anticancer agent and in the treatment of viral infections.
Industry: The compound is utilized in the development of agrochemicals and as an intermediate in the synthesis of pharmaceuticals
Comparison with Similar Compounds
- 2-Amino-4,6-dichloropyrimidine
- 5-Acetyl-4-aminopyrimidine
- Pyrimidopyrimidines
Uniqueness: 2-Amino-5-methyl-1H,5H-pyrimidine-4,6-dione is unique due to its specific substitution pattern, which imparts distinct biochemical properties. Unlike its analogs, this compound exhibits a higher degree of enzyme inhibition and has shown promising results in preclinical studies for various therapeutic applications .
Properties
IUPAC Name |
2-amino-5-methyl-1H-pyrimidine-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2/c1-2-3(9)7-5(6)8-4(2)10/h2H,1H3,(H3,6,7,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAJGJSALTQUCAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(=NC1=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55477-35-5 | |
| Record name | 2-Amino-5-methyl-4,6(1H,5H)-pyrimidinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55477-35-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-amino-5-methyl-1H,5H-pyrimidine-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.218 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: During the final deprotection step using trifluoroacetic acid (TFA) and cation scavengers like ethanedithiol or propanedithiol, the furyl group in (2-furyl)-L-alanine can degrade into several by-products []. The major by-product is a bis-dithioacetale formed after the acidic hydrolysis of the furyl group.
A: The research found that using cleavage cocktails containing TFA, water, and either triisopropylsilane or 3,6-dioxa-1,8-octanedithiol (DODT) helps minimize the side reaction and improve the yield of the desired peptide [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



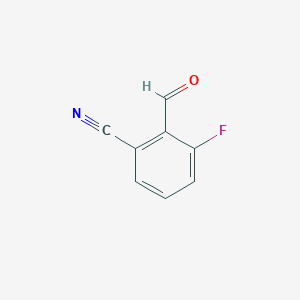
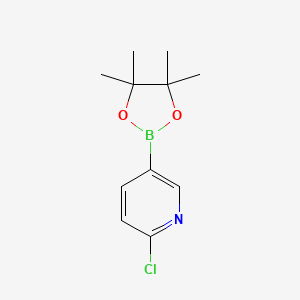
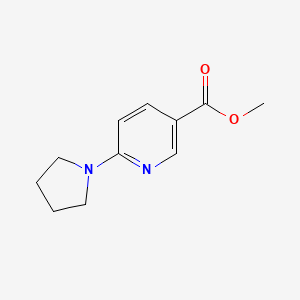
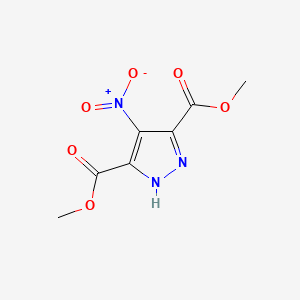
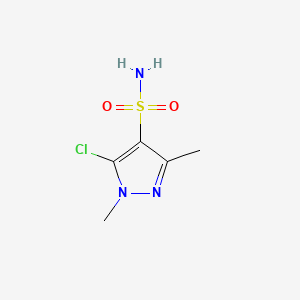
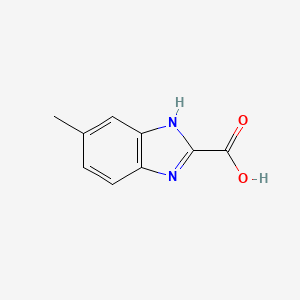
![4-[4-(2-Hydroxyethyl)piperazin-1-yl]-4-oxobutanoic acid](/img/structure/B1586033.png)



